molecular formula C11H22 B12701179 4-Undecene, (Z)- CAS No. 821-98-7

4-Undecene, (Z)-

Cat. No.: B12701179
CAS No.: 821-98-7
M. Wt: 154.29 g/mol
InChI Key: JABYJIQOLGWMQW-CLFYSBASSA-N
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Description

4-Undecene, (Z)-, also known as cis-4-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Undecene, (Z)- can be synthesized through various methods, including:

    Hydrogenation of Alkynes: Starting from 4-undecyne, selective hydrogenation can be performed using a Lindlar catalyst to obtain the (Z)-isomer.

    Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of 4-Undecene, (Z)- typically involves:

    Catalytic Hydrogenation: Using specific catalysts to ensure the (Z)-configuration is maintained.

    Isomerization: Starting from a mixture of isomers, selective isomerization can be used to enrich the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions

4-Undecene, (Z)- undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Reduction: Can be reduced to form the corresponding alkane.

    Substitution: Can undergo halogenation to form haloalkenes.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogens such as bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.

Major Products

    Oxidation: Forms 4-undecanol, 4-undecanal, or undecanoic acid.

    Reduction: Forms undecane.

    Substitution: Forms 4-bromo-undecene or 4-chloro-undecene.

Scientific Research Applications

4-Undecene, (Z)- has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its role in biological systems and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Undecene, (Z)- involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions, influencing biological processes through its reactivity. The exact molecular targets and pathways depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    4-Undecene, (E)-: The (E)-isomer of 4-Undecene, where the higher priority substituents are on opposite sides of the double bond.

    Other Alkenes: Compounds like 3-undecene and 5-undecene, which differ in the position of the double bond.

Uniqueness

4-Undecene, (Z)- is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its (E)-isomer and other alkenes with different double bond positions.

Properties

CAS No.

821-98-7

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(Z)-undec-4-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7-

InChI Key

JABYJIQOLGWMQW-CLFYSBASSA-N

Isomeric SMILES

CCCCCC/C=C\CCC

Canonical SMILES

CCCCCCC=CCCC

Origin of Product

United States

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